molecular formula C13H16N4O B3810062 3-cycloheptylpteridin-4(3H)-one

3-cycloheptylpteridin-4(3H)-one

Cat. No.: B3810062
M. Wt: 244.29 g/mol
InChI Key: ZZDOLAPTIYOUHU-UHFFFAOYSA-N
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Description

3-Cycloheptylpteridin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a pteridinone core substituted with a cycloheptyl group at the 3-position. The pteridinone scaffold is structurally related to quinazolinones and pteridines, which are known for diverse biological activities, including antimicrobial, analgesic, and enzyme inhibitory properties . Below, we extrapolate its properties and applications based on comparisons with structurally analogous compounds.

Properties

IUPAC Name

3-cycloheptylpteridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-13-11-12(15-8-7-14-11)16-9-17(13)10-5-3-1-2-4-6-10/h7-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDOLAPTIYOUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=NC3=NC=CN=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold: Pteridinone vs. Quinazolinone

The pteridinone core shares similarities with quinazolin-4(3H)-one (e.g., compound 3 in ), both featuring a fused bicyclic system with a ketone group. Key differences include:

  • Quinazolinone: Comprises a benzene fused to a pyrimidine, offering greater aromaticity and stability.

Biological Activity: Quinazolinones, such as 2-phenyl-4(3H)-quinazolinone (), exhibit potent analgesic activity (e.g., 65% inhibition of acetic acid-induced writhing in mice), attributed to their planar structure and substituent effects . Pteridinones, with additional nitrogen atoms, may exhibit enhanced binding to enzymes like dihydrofolate reductase (DHFR), though this requires validation.

Substituent Effects: Cycloheptyl vs. Methyl/Phenyl Groups

  • Methyl/Phenyl Groups: In quinazolinones, methyl groups (e.g., 2-methyl-4(3H)-quinazolinone, ) enhance solubility but reduce activity compared to phenyl substituents. For example, 2-phenyl-4(3H)-quinazolinone showed 72% analgesic activity, outperforming methyl derivatives (55–60%) .

Hypothetical Pharmacological and Physicochemical Profiles

Table 1: Comparative Analysis of 3-Cycloheptylpteridin-4(3H)-one and Analogues

Compound Core Structure Substituent Molecular Weight Predicted logP Biological Activity (Hypothesized)
This compound Pteridinone Cycloheptyl ~263.3 g/mol 3.5 Enzyme inhibition (e.g., DHFR)
2-Phenyl-4(3H)-quinazolinone Quinazolinone Phenyl 222.2 g/mol 2.8 Analgesic (72% inhibition)
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4-one Pyridopyrimidinone Methyl/Chloro 195.6 g/mol 1.9 Antimicrobial/kinase inhibition

Key Inferences:

  • The cycloheptyl group may enhance target residence time due to hydrophobic interactions, as seen in bulky substituents of kinase inhibitors ().
  • Higher logP values correlate with improved tissue penetration but may reduce aqueous solubility, necessitating formulation optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cycloheptylpteridin-4(3H)-one
Reactant of Route 2
3-cycloheptylpteridin-4(3H)-one

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